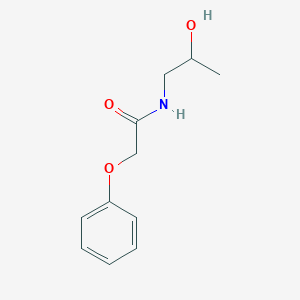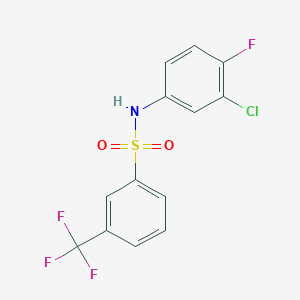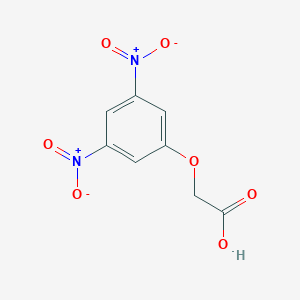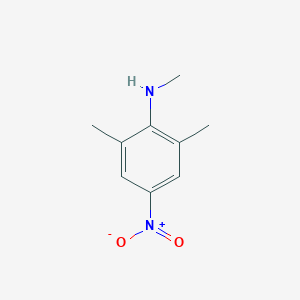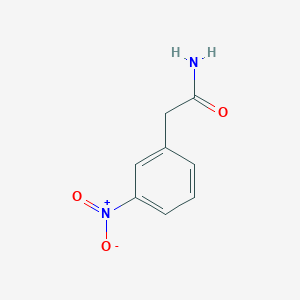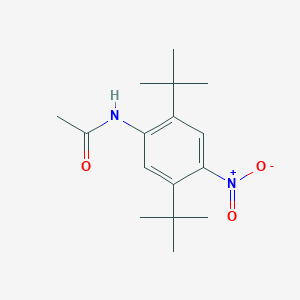![molecular formula C8H10N6O2S B263468 N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine. This compound is commonly referred to as MTA, and it has been found to have promising properties that could lead to the development of new drugs for various medical conditions.
Mécanisme D'action
The exact mechanism of action of MTA is still not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This leads to a decrease in the production of inflammatory mediators and a reduction in pain and inflammation.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects in the body. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTA in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This makes it a valuable tool for studying the mechanisms of action of various drugs and compounds. However, one limitation is that MTA is a relatively new compound, and there is still much that is not known about its properties and effects.
Orientations Futures
There are several future directions that could be explored in the study of MTA. One area of focus could be the development of new drugs for conditions such as epilepsy, chronic pain, and inflammation. Another area of research could be the exploration of MTA's potential as an anti-cancer agent. Additionally, further studies could be conducted to better understand the mechanisms of action of MTA and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
MTA can be synthesized through a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-tetrazole-5-thiol to form the desired MTA compound.
Applications De Recherche Scientifique
MTA has been the subject of several scientific studies due to its potential applications in medicine. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for these conditions.
Propriétés
Nom du produit |
N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C8H10N6O2S |
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C8H10N6O2S/c1-5-3-6(11-16-5)9-7(15)4-17-8-10-12-13-14(8)2/h3H,4H2,1-2H3,(H,9,11,15) |
Clé InChI |
JVPYXSDLQKPLHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CSC2=NN=NN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
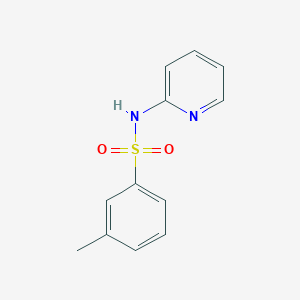


![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
